Deanol aceglumate
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Overview
Description
- It exhibits cerebroprotective effects, enhances mental activity, improves learning processes, and facilitates memory consolidation and retrieval .
Deanol Aceglumate: is a nootropic compound with a chemical structure closely related to natural brain metabolites such as GABA (gamma-aminobutyric acid) and glutamic acid.
Preparation Methods
Synthetic Routes: The synthetic routes for deanol aceglumate involve the combination of two componentsdeanol (dimethylaminoethanol) and N-acetyl-L-glutamic acid.
Reaction Conditions: Specific reaction conditions and industrial production methods are not widely documented in the available literature.
Chemical Reactions Analysis
Reactivity: Deanol aceglumate can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Detailed information on specific reagents and conditions is limited.
Major Products: The major products resulting from these reactions are not extensively studied or reported.
Scientific Research Applications
Mechanism of Action
Targets: The exact molecular targets of deanol aceglumate remain unclear.
Pathways: It likely modulates neurotransmitter systems and metabolic pathways in the brain, contributing to its cognitive effects.
Comparison with Similar Compounds
Uniqueness: Deanol aceglumate’s uniqueness lies in its combination of deanol and N-acetyl-L-glutamic acid.
Similar Compounds: Other similar compounds in this class are not explicitly listed in the available information.
Properties
CAS No. |
3342-61-8 |
---|---|
Molecular Formula |
C11H22N2O6 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
(2S)-2-acetamidopentanedioic acid;2-(dimethylamino)ethanol |
InChI |
InChI=1S/C7H11NO5.C4H11NO/c1-4(9)8-5(7(12)13)2-3-6(10)11;1-5(2)3-4-6/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13);6H,3-4H2,1-2H3/t5-;/m0./s1 |
InChI Key |
WKAVKKUXZAWHDM-JEDNCBNOSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CCC(=O)O)C(=O)O.CN(C)CCO |
SMILES |
CC(=O)NC(CCC(=O)O)C(=O)O.CN(C)CCO |
Canonical SMILES |
CC(=O)NC(CCC(=O)O)C(=O)O.CN(C)CCO |
Appearance |
Solid powder |
3342-61-8 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Deanol aceglumate; Deanoli aceglumas; Deanolo aceglumato; Otrun; Risatarun. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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